2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one
2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one
Brand Name:
Vulcanchem
CAS No.:
14998-02-8
VCID:
VC20974140
InChI:
InChI=1S/C11H8N4OS/c16-10-8-9(12-6-13-10)15-11(17-8)14-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16)
SMILES:
C1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)NC=N3
Molecular Formula:
C11H8N4OS
Molecular Weight:
244.27 g/mol
2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one
CAS No.: 14998-02-8
Cat. No.: VC20974140
Molecular Formula: C11H8N4OS
Molecular Weight: 244.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14998-02-8 |
|---|---|
| Molecular Formula | C11H8N4OS |
| Molecular Weight | 244.27 g/mol |
| IUPAC Name | 2-anilino-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C11H8N4OS/c16-10-8-9(12-6-13-10)15-11(17-8)14-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16) |
| Standard InChI Key | TVYBDNZUZDXQOG-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)N=CN3 |
| SMILES | C1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)NC=N3 |
| Canonical SMILES | C1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)N=CN3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator